molecular formula C20H19F3N2O7S B4058294 N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide

N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B4058294
M. Wt: 488.4 g/mol
InChI Key: CQSNEPOXNVSVJH-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O7S and its molecular weight is 488.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide is 488.08650661 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Characterization

  • The synthesis and characterization of sulfonamide molecules, including derivatives similar to the compound , have been a subject of research. For instance, a study focused on the synthesis, structural characterization, and computational study of a newly synthesized sulfonamide molecule. This research delved into the structural and electronic properties, investigated the type and nature of intermolecular interaction in the crystal state, and provided insights through computational methods like DFT/B3LYP levels of theory. The study also explored the compound's reactivity descriptors, offering a detailed analysis of its potential applications in various fields (P. Murthy et al., 2018).

Mechanistic Insights into Reduction Processes

  • Another aspect of research involving sulfonamides is understanding their behavior in reduction processes. A study reported on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, shedding light on the mechanistic pathways and the potential utility of such processes in synthetic chemistry (M. Zanoni & N. Stradiotto, 1991).

Contributions to Medicinal Chemistry

  • Sulfonamide derivatives also find applications in medicinal chemistry, where they are explored for various biological activities. Research into the modulation of pH in HNO (azanone, nitroxyl) donation by Piloty's acid derivatives, which include sulfonamide groups, offers insights into their potential therapeutic uses. This study highlights how the structural modifications can drastically alter the pH range of HNO donation, which is significant for developing therapeutics (Kiran T. Sirsalmath et al., 2013).

Environmental Applications

  • The environmental degradation of nitrobenzene and related compounds through advanced oxidation processes is another area of research. Studies on the degradation of nitrobenzene in wastewater using O3/FeOOH in a rotating packed bed provide valuable data on improving the efficiency of these processes. This research could guide the development of more efficient methods for treating contaminated water (Pengyang Li et al., 2020).

properties

IUPAC Name

N-[4-hydroxy-3-(1,1,1-trifluoro-5-methyl-2,4-dioxohexan-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O7S/c1-10(2)18(27)17(19(28)20(21,22)23)14-8-12(5-7-15(14)26)24-33(31,32)16-9-13(25(29)30)6-4-11(16)3/h4-10,17,24,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSNEPOXNVSVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(C)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 2
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 3
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 4
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 5
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 6
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.